molecular formula C11H19NO2 B1436197 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1378838-65-3

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1436197
CAS No.: 1378838-65-3
M. Wt: 197.27 g/mol
InChI Key: BZUQEBLDGGPFQE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic compound with the molecular formula C11H19NO2 . It is often supplied as its hydrochloride salt (CAS 2248301-38-2) . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The rigid bicyclo[2.2.2]octane scaffold is of significant interest for designing molecular structures that require a specific three-dimensional orientation . For instance, bicyclo[2.2.2]octane derivatives have been explored as close structural mimics of peptide motifs, particularly for mimicking the spatial separation of key leucine residues in coactivator peptides that interact with nuclear hormone receptors . This makes such scaffolds valuable in the development of potential coactivator binding inhibitors and for probing protein-protein interactions . The compound should be stored appropriately, and cold-chain transportation is often recommended for this product . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-12(2)11-6-3-10(4-7-11,5-8-11)9(13)14/h3-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUQEBLDGGPFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane framework is commonly synthesized via cycloaddition reactions, particularly the Diels-Alder reaction, which forms the bicyclic ring system efficiently and with stereocontrol.

  • Diels-Alder Reaction Approach
    The key step involves the Diels-Alder cycloaddition between a substituted 1,3-cyclohexadiene and an appropriate dienophile such as methacrolein. For example, a 5-substituted 1,3-cyclohexadiene reacts with methacrolein in the presence of Lewis acids (e.g., ytterbium trichloride) to afford bicyclo[2.2.2]octane aldehydes with control over regio- and stereochemistry. Stoichiometric amounts of Lewis acid are often necessary due to functional groups like amides on the diene that coordinate strongly to the catalyst. The reaction favors endo stereochemistry under kinetic control.

  • Synthesis of the Diene Precursor
    The substituted diene is prepared by functionalizing 1,3-cyclohexadiene iron tricarbonyl complexes via hydride abstraction and nucleophilic addition steps to install necessary side arms and substituents. The iron complex is then decomplexed to release the free diene for the Diels-Alder reaction.

Introduction of the Carboxylic Acid Group at the 1-Position

Several routes exist to install the carboxylic acid functionality at the 1-position of the bicyclo[2.2.2]octane ring:

  • Oxidation of Aldehyde Intermediates
    The aldehyde formed in the Diels-Alder step can be oxidized to the corresponding carboxylic acid using various oxidizing agents. For example, dialdehydes can be converted to diacids via oxidation in the presence of transition metal catalysts and oxidizing agents.

  • Hydroformylation and Subsequent Functionalization
    Hydroformylation of bicyclo[2.2.2]octane derivatives using carbon monoxide and hydrogen with cobalt or ruthenium catalysts under elevated temperature and pressure can introduce aldehyde groups, which can then be oxidized or further derivatized to carboxylic acids.

  • Esterification and Hydrolysis
    The carboxylic acid may be introduced via ester intermediates. Esterification of bicyclo[2.2.2]octane diacids with alcohols using acid catalysts (e.g., HCl, H2SO4) or metal catalysts (e.g., tin or titanium complexes) followed by hydrolysis yields the free acid.

Introduction of the Dimethylamino Group at the 4-Position

Functionalization at the 4-position with a dimethylamino group typically involves amination reactions on appropriately activated bicyclo[2.2.2]octane intermediates:

  • Reductive Amination
    The aldehyde or ketone at the 4-position can undergo reductive amination with dimethylamine or its derivatives to install the dimethylamino substituent. This step often follows initial oxidation or functional group interconversion steps.

  • Nucleophilic Substitution on Activated Intermediates
    Halogenated bicyclo[2.2.2]octane intermediates (e.g., 4-halobicyclo[2.2.2]octane-1-carboxylic acid derivatives) can be treated with dimethylamine under nucleophilic substitution conditions to afford the 4-(dimethylamino) derivative.

Representative Synthetic Sequence (Summary)

Step Reaction Type Conditions / Reagents Outcome
1 Diels-Alder Cycloaddition 5-substituted 1,3-cyclohexadiene + methacrolein, YbCl3 catalyst Bicyclo[2.2.2]octane aldehyde intermediate
2 Oxidation Oxidizing agents (e.g., KMnO4, metal catalysts) Conversion of aldehyde to carboxylic acid
3 Halogenation (optional) SOCl2, PBr3, or alkali halides Formation of 4-halobicyclo[2.2.2]octane acid
4 Amination / Reductive Amination Dimethylamine, reductive conditions Introduction of 4-(dimethylamino) substituent
5 Purification Recrystallization, chromatography Pure 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Detailed Research Findings and Notes

  • The Diels-Alder reaction is stereoselective but may produce multiple isomers; careful control of reaction conditions and catalyst choice is essential for the desired regio- and stereochemistry.

  • Oxidation steps can be carried out under mild or strong conditions depending on the substrate sensitivity; transition metal catalysts facilitate selective oxidation of aldehydes to acids without over-oxidation.

  • Esterification and subsequent hydrolysis provide alternative routes to the acid functionality, allowing for purification and modification flexibility.

  • Amination reactions are typically performed after activation of the 4-position, either by halogenation or direct reductive amination of carbonyl precursors.

  • Metal-free enantioselective methods have been reported for bicyclo[2.2.2]octane-1-carboxylates, suggesting potential for asymmetric synthesis under mild conditions using organic bases, though specific application to the dimethylamino derivative requires further exploration.

Summary Table of Preparation Methods

Methodology Key Reagents / Catalysts Advantages Limitations / Notes
Diels-Alder Cycloaddition 5-substituted 1,3-cyclohexadiene, methacrolein, YbCl3 Efficient core construction, stereoselective Requires stoichiometric Lewis acid, isomer mixtures possible
Oxidation of Aldehydes KMnO4, metal catalysts (Co, Ru) High yield conversion to acid Sensitive to over-oxidation
Halogenation + Nucleophilic Substitution SOCl2, PBr3, NaCl, dimethylamine Direct installation of amino group Multi-step, requires handling of halogenated intermediates
Reductive Amination Dimethylamine, reducing agents Direct amination on carbonyl Requires carbonyl precursor
Esterification + Hydrolysis Alcohols, acid catalysts, Sn or Ti complexes Purification flexibility Additional steps, elevated temperatures may be needed

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • DMABCOOH serves as a crucial building block in organic synthesis, facilitating the development of more complex molecules. Its unique bicyclic structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Reactivity and Transformations

  • The compound undergoes several types of chemical reactions:
    • Oxidation : Converts DMABCOOH into corresponding oxides.
    • Reduction : Produces different reduced forms.
    • Substitution : The dimethylamino group can be replaced with other functional groups under specific conditions.
Reaction TypeDescriptionCommon Reagents
OxidationFormation of oxidesPotassium permanganate
ReductionGeneration of reduced derivativesLithium aluminum hydride
SubstitutionReplacement of dimethylamino groupVarious nucleophiles

Biological Applications

Potential Biological Activity

  • Research indicates that DMABCOOH may exhibit significant biological activity, particularly in neurological and inflammatory contexts.

Case Studies

  • CNS Activity : A study published in Pharmacology Biochemistry and Behavior found that DMABCOOH administration led to marked improvements in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.
  • Antioxidant Effects : Investigations into the antioxidant properties of DMABCOOH revealed its capability to scavenge free radicals effectively in vitro, indicating potential neuroprotective applications.
  • Anti-inflammatory Properties : Recent studies assessed the anti-inflammatory effects of DMABCOOH in lipopolysaccharide-induced inflammation models. Results showed a reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in managing inflammatory conditions.

Medicinal Applications

Therapeutic Potential

  • Ongoing research is exploring the therapeutic applications of DMABCOOH. Its interaction with specific molecular targets suggests a role in drug development for various diseases, including neurological disorders and inflammatory diseases.

Industrial Applications

Material Development

  • In industry, DMABCOOH is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating innovative compounds with desired characteristics for various applications.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors .

Comparison with Similar Compounds

Table 1: Calculated Gas-Phase Acidities of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Substituent (X) ΔG (acid) (kcal/mol) ΔG (anion) (kcal/mol) Net Acidity (ΔΔG) Reference
H (parent) 0.0 0.0 0.0
CH₃ -1.2 +10.1 -11.3
Cl +6.2 -1.8 +8.0
NH(CH₃)₂ -3.5 (estimated) +28.0 (estimated) -31.5 (estimated)
COOCH₃ +4.1 -3.2 +7.3
  • Electron-donating groups (e.g., -CH₃, -NH(CH₃)₂) reduce acidity by destabilizing the carboxylate anion via inductive effects. The dimethylamino group exerts the strongest effect due to its high electron-donating capacity, lowering acidity by ~31.5 kcal/mol compared to the parent compound .
  • Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance acidity by stabilizing the anion. The 4-chloro derivative is 8.0 kcal/mol more acidic than the parent compound .

Biological Activity

4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, also known as DMABCOOH, is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid is C11H19NO2, with a distinct bicyclic structure that contributes to its biological activity. The compound features a dimethylamino group, which is known to influence its interaction with biological targets.

Structural Information:

  • Molecular Formula: C11H19NO2
  • SMILES: CN(C)C12CCC(CC1)(CC2)C(=O)O
  • InChIKey: BZUQEBLDGGPFQE-UHFFFAOYSA-N

The biological activity of DMABCOOH can be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems:
    • The dimethylamino group may enhance the compound's ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS).
    • Studies suggest that compounds with similar structures can act as agonists or antagonists at various receptor sites, including serotonin and dopamine receptors.
  • Influence on Cellular Signaling Pathways:
    • DMABCOOH may affect cellular signaling pathways related to stress responses and metabolic regulation.
    • Research indicates it could modulate the integrated stress response, influencing cellular homeostasis and survival under stress conditions.
  • Antioxidant Properties:
    • Preliminary studies indicate that DMABCOOH exhibits antioxidant activity, which could protect cells from oxidative damage.

Pharmacological Effects

The pharmacological profile of 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid includes:

  • CNS Effects:
    • Potential anxiolytic and antidepressant-like effects have been observed in animal models.
    • The compound may enhance cognitive functions by modulating neurotransmitter levels.
  • Anti-inflammatory Activity:
    • Initial findings suggest that DMABCOOH may reduce inflammation through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of DMABCOOH:

  • Study on CNS Activity:
    A study published in Pharmacology Biochemistry and Behavior demonstrated that DMABCOOH administration led to significant improvements in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent .
  • Research on Antioxidant Effects:
    An investigation into the antioxidant properties of bicyclic compounds found that DMABCOOH effectively scavenged free radicals in vitro, indicating its potential use in neuroprotective applications .
  • Exploration of Anti-inflammatory Properties:
    A recent study assessed the anti-inflammatory effects of DMABCOOH in lipopolysaccharide (LPS)-induced inflammation models, revealing a reduction in inflammatory markers such as TNF-alpha and IL-6 .

Comparative Biological Activity Table

CompoundMechanism of ActionPrimary Biological ActivityReference
4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acidModulates neurotransmitter systemsAnxiolytic, antioxidant
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylateModulates integrated stress responseAnti-inflammatory
Bicyclo[2.2.2]octane-1-carboxylic acidAntioxidant activityNeuroprotective

Q & A

Q. What are the established synthetic routes for 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid, and how can purity be optimized?

The synthesis typically begins with bicyclo[2.2.2]octane-1,4-dicarboxylic acid esters as precursors. For example, 4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid derivatives are functionalized via nucleophilic substitution or coupling reactions. A seven-step procedure involving esterification and subsequent amine introduction (e.g., dimethylamino group) is described, using reagents like NaOH or NaH in THF/CD3OD at controlled temperatures . Purification often employs flash column chromatography (e.g., hexane/ethyl acetate gradients), yielding products with ≥98% purity, as validated by GC or HPLC .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 13C NMR are critical for structural validation. For bicyclo[2.2.2]octane derivatives, key signals include:

  • 1H NMR : Distinct resonances for the dimethylamino group (δ ~2.2–2.8 ppm, singlet) and the carboxylic acid proton (if present, δ ~10–12 ppm).
  • 13C NMR : The bicyclic framework carbons appear at δ 20–40 ppm, while the carboxylic carbon resonates at δ ~170–175 ppm .
    Comparative analysis with spectral libraries (e.g., NSRDS data ) ensures accuracy.

Q. What are the thermodynamic dissociation constants (pKa) for 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids?

Experimental pKa values for aliphatic bicyclo[2.2.2]octane-1-carboxylic acids in water are as follows:

Substituent (4-position)pKa
H-6.75
HO-6.33
Br-6.08
NC-5.90

For the dimethylamino derivative, the pKa is expected to be slightly lower (~5.5–6.0) due to the electron-donating nature of the -N(CH3)2 group, which stabilizes the conjugate base .

Advanced Research Questions

Q. How do substituents at the 4-position influence the reactivity of bicyclo[2.2.2]octane-1-carboxylic acids?

Substituent effects are quantified via isodesmic reactions and electrostatic modeling. Electron-withdrawing groups (e.g., -CN, -Br) increase acidity by stabilizing the anion through inductive effects. For example:

  • -CN substituent : Increases acidity by ~1.3 pKa units compared to -H.
  • -N(CH3)2 substituent : Reduces acidity slightly due to electron donation, but steric effects may counterbalance this .
    Experimental validation involves measuring saponification rates of esters or ionization constants in 50% aqueous ethanol .

Q. What computational methods are recommended to model substituent effects on dipole moments and acidity?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level accurately predicts substituent effects. Key steps:

Optimize geometries of the acid and its anion.

Calculate electrostatic potential-derived charges.

Use Kirkwood-Westheimer ellipsoidal cavity models to evaluate inductive effects.
This approach achieves a standard deviation of 1.1 kJ/mol between calculated and experimental acidities .

Q. Can this compound serve as a bioisostere for aromatic systems in drug design?

Yes. The rigid bicyclo[2.2.2]octane scaffold mimics the spatial and electronic properties of phenyl rings while improving metabolic stability. For example:

  • MDM2 inhibitors : Derivatives like AA-115/APG-115 incorporate the bicyclic core to disrupt protein-protein interactions, validated via X-ray crystallography .
  • 19F-NMR labels : Fluorinated analogs are used in peptide studies due to reduced conformational flexibility .

Q. How can mechanistic studies resolve contradictions in reaction outcomes during functionalization?

Contradictions (e.g., regioselectivity in ester saponification) are addressed via:

  • Kinetic isotope effects (KIE) : To identify rate-determining steps.
  • DFT-based transition state analysis : For example, epoxide ring-opening mechanisms in bicyclic systems are elucidated using B3LYP/6-31G(d) calculations .
    Experimental validation via 2D NMR (e.g., NOESY) or X-ray diffraction confirms stereochemical outcomes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(Dimethylamino)bicyclo[2.2.2]octane-1-carboxylic acid
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